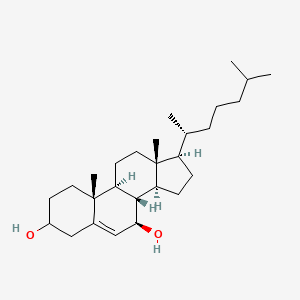
7 beta-Hydroxy Cholesterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7 beta-Hydroxy Cholesterol is an oxysterol, a derivative of cholesterol formed through the oxidation process. It is a significant compound in the study of cholesterol metabolism and has been linked to various biological processes and diseases. This compound is often found in increased quantities in the body fluids and diseased organs of patients with age-related diseases such as cardiovascular diseases and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7 beta-Hydroxy Cholesterol can be synthesized from cholesterol through enzymatic or non-enzymatic oxidation. The enzymatic pathway involves cholesterol 7 alpha-hydroxylase (CYP7A1), which catalyzes the hydroxylation of cholesterol at the 7th position . Non-enzymatic oxidation can occur through exposure to reactive oxygen species (ROS), leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological processes, where microbial or enzymatic systems are employed to convert cholesterol into this compound. This method ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 7 beta-Hydroxy Cholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or through enzymatic oxidation using cholesterol oxidase.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the hydroxyl group with other functional groups using appropriate reagents.
Major Products Formed: The major products formed from these reactions include 7-ketocholesterol and other oxidized derivatives of cholesterol .
Scientific Research Applications
7 beta-Hydroxy Cholesterol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.
Mechanism of Action
7 beta-Hydroxy Cholesterol exerts its effects through various molecular pathways. It is known to induce apoptosis in cells by activating caspases and causing DNA fragmentation . The compound also interacts with nuclear receptors and G protein-coupled receptors, influencing cholesterol homeostasis and cellular signaling pathways .
Comparison with Similar Compounds
7-Ketocholesterol: Another oxidized derivative of cholesterol, often formed alongside 7 beta-Hydroxy Cholesterol through similar oxidative processes.
7 alpha-Hydroxycholesterol: A precursor in bile acid synthesis, differing from this compound in the position of the hydroxyl group.
7-Dehydrocholesterol: A precursor to vitamin D3, structurally similar but functionally distinct from this compound.
Uniqueness: this compound is unique due to its specific role in inducing apoptosis and its potential as a biomarker for oxidative stress. Its formation through both enzymatic and non-enzymatic pathways also distinguishes it from other cholesterol derivatives .
Properties
Molecular Formula |
C27H46O2 |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20?,21-,22+,23+,24+,25+,26+,27-/m1/s1 |
InChI Key |
OYXZMSRRJOYLLO-ISPKDCJXSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


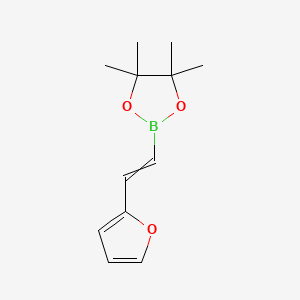
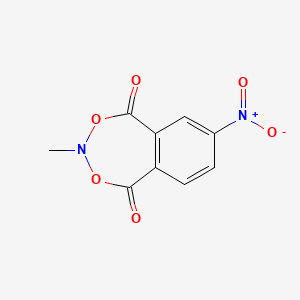


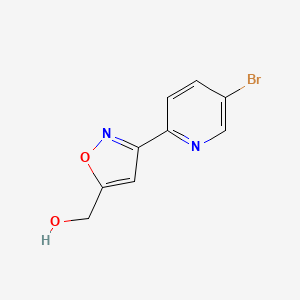
![1-[3-[[5-(4-Amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B13403244.png)
![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)
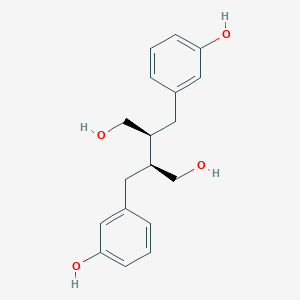
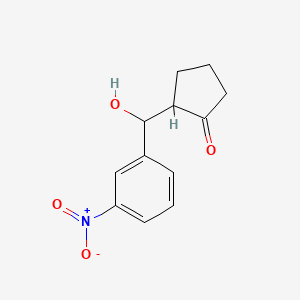
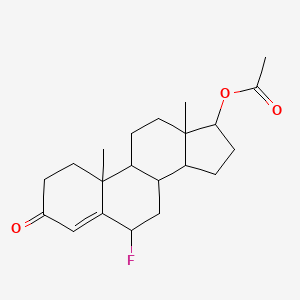
![2-bromo-N-[[(2-bromo-1,1,2,2-tetradeuterioethyl)amino]-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]-1,1,2,2-tetradeuterioethanamine](/img/structure/B13403284.png)
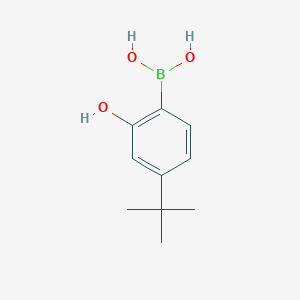
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)
![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)
